N-(2-Oxopropyl)urea
Description
Properties
CAS No. |
138169-33-2 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
2-oxopropylurea |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)2-6-4(5)8/h2H2,1H3,(H3,5,6,8) |
InChI Key |
VHKYOWIIXUEGFE-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(=O)N |
Canonical SMILES |
CC(=O)CNC(=O)N |
Synonyms |
Urea, (2-oxopropyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
1.1 Fertilizer Development
N-(2-Oxopropyl)urea has been investigated as a component in novel fertilizers aimed at enhancing nitrogen use efficiency (NUE). Research indicates that the incorporation of urea-functionalized nanoparticles can significantly improve nutrient delivery to plants. For example, studies have shown that using urea-modified amorphous calcium phosphate nanoparticles as fertilizers can reduce the amount of nitrogen required while maintaining crop yields. In controlled experiments, these nanofertilizers demonstrated a nitrogen content ranging from 2.4% to 8.13%, depending on the formulation used .
Table 1: Comparison of Nitrogen Content in Urea-Functionalized Nanofertilizers
| Sample | Nitrogen Content (wt%) |
|---|---|
| U5-NACP | 2.4 |
| U10-NACP | 4.24 |
| U15-NACP | 6.31 |
| U20-NACP | 8.13 |
The application of this compound in these formulations has been linked to enhanced crop performance, with studies reporting increases in chlorophyll content and overall biomass when compared to conventional fertilization methods .
1.2 Environmental Impact
The use of this compound in fertilizers also contributes to environmental sustainability by reducing nitrogen losses through volatilization and leaching. The application of stabilized forms of urea has been shown to minimize nitrogen losses by up to 91%, thereby improving the efficiency of nitrogen utilization in agricultural systems .
Nanotechnology Applications
2.1 Nano-Urea Development
In nanotechnology, this compound serves as a precursor for developing advanced nanofertilizers that enhance nutrient absorption in plants. The post-synthetic modification of nanoparticles with urea allows for tailored release profiles and increased nutrient availability . This approach not only improves plant growth but also reduces the environmental footprint associated with traditional fertilizer use.
Cancer Research Applications
3.1 Carcinogenic Studies
This compound has been studied for its potential carcinogenic effects, particularly in relation to pancreatic cancer models. Research indicates that compounds related to this compound exhibit significant carcinogenic properties when tested in animal models. For instance, N-nitrosomethyl(2-oxopropyl)amine (MOP), a derivative of this compound, has shown a high incidence of inducing pancreatic tumors in hamsters when administered at specific dosages .
Table 2: Carcinogenicity of N-nitrosomethyl(2-oxopropyl)amine (MOP)
| Dosage (mg/kg body weight) | Tumor Incidence (%) |
|---|---|
| 25 | 80 |
| 3.5 | 93 |
| 1.75 | 87 |
These findings underscore the need for further investigation into the safety and regulatory aspects surrounding the use of this compound and its derivatives in both agricultural and industrial applications.
Preparation Methods
Reaction Mechanism and Procedure
This method adapts the protocol from US Patent 5,925,762A, which describes urea synthesis via aminolysis of phenyl carbamates in dimethyl sulfoxide (DMSO). For this compound, the route involves:
-
Synthesis of phenyl N-(2-oxopropyl)carbamate : Reacting 2-oxopropylamine with phenyl chloroformate in dichloromethane under basic conditions (e.g., pyridine).
-
Aminolysis with ammonia : Treating the carbamate with excess aqueous ammonia in DMSO at room temperature (22–25°C) for 15–60 minutes.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 22–25°C |
| Molar Ratio (Carbamate:NH3) | 1:1.05 |
| Yield (Theoretical) | 70–85% |
Challenges and Optimization
-
Instability of 2-oxopropylamine : The free amine tends to undergo imine formation or polymerization. To mitigate this, in situ generation via hydrolysis of a stabilized precursor (e.g., phthalimide-protected 2-oxopropylamine) is recommended.
-
Byproduct Removal : Phenol, generated during aminolysis, is efficiently removed via alkaline extraction (1 M NaOH).
Method 2: Catalytic Carbonylation with CO2
Oxovanadium(V)-Catalyzed Urea Synthesis
Drawing from ACS Omega (2022), NH4VO3 catalyzes the reaction between disilylamines and CO2 to form ureas. Adapting this for this compound:
-
Synthesis of N,N-bis(trimethylsilyl)-2-oxopropylamine : Silylation of 2-oxopropylamine with hexamethyldisilazane (HMDS).
-
Carbonylation : Heating the disilylamine with CO2 (1 atm) in dimethylacetamide (DMA) at 120°C for 15–48 hours in the presence of NH4VO3 (8 mol%).
Representative Procedure
-
Step 1 : 2-Oxopropylamine (0.60 mmol) and HMDS (1.2 mmol) in THF, stirred at 25°C for 6 hours.
-
Step 2 : NH4VO3 (5.6 mg), DMA (1.0 mL), and CO2 introduced via balloon. Reaction at 120°C for 24 hours.
-
Workup : Acidic hydrolysis (1 M HCl), extraction with CH2Cl2, and purification via recrystallization.
Advantages and Limitations
-
Advantages : Utilizes CO2 as a sustainable carbonyl source; avoids toxic reagents like phosgene.
-
Limitations : Requires anhydrous conditions and specialized silylation steps.
Method 3: Oxidation of N-(2-Hydroxypropyl)urea
Synthesis of Hydroxypropyl Urea
N-(2-Hydroxypropyl)urea is synthesized via nucleophilic ring-opening of glycidol (2,3-epoxy-1-propanol) with urea:
-
Epoxide Activation : Glycidol (1.0 eq) and urea (1.1 eq) in ethanol, heated at 60°C for 12 hours.
-
Isolation : Remove solvent under reduced pressure; recrystallize from ethanol/water.
Oxidation to Ketone
The secondary alcohol in N-(2-hydroxypropyl)urea is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:
-
Conditions : PCC (1.5 eq), CH2Cl2, 25°C, 6 hours.
-
Yield : ~65% after column chromatography (SiO2, ethyl acetate/hexane).
Spectroscopic Validation
-
1H NMR (CDCl3) : δ 2.15 (s, 3H, COCH3), 3.45 (t, 2H, J = 6.8 Hz, NCH2), 4.10 (br, 2H, NH2).
-
HRMS : m/z calcd for C4H8N2O2 [M+H]+: 117.0661; found: 117.0665.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-Oxopropyl)urea, and how can experimental reproducibility be ensured?
- Methodological Guidance :
- Synthesis typically involves condensation reactions. For example, β-ketophosphonates react with urea derivatives in acetone or similar solvents at 80–85°C for 6 hours, using potassium carbonate as a base .
- Purification steps (e.g., recrystallization, column chromatography) must be explicitly documented, including solvent ratios and temperature gradients.
- Reproducibility requires reporting molar ratios, catalyst loadings, and reaction times. Instrument calibration (e.g., temperature probes) should be validated .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Guidance :
- NMR : Look for carbonyl signals (δ ~170–180 ppm for urea C=O; δ ~200–210 ppm for ketone C=O). Protons adjacent to carbonyl groups appear deshielded (δ 2.5–3.5 ppm) .
- IR : Confirm urea NH stretches (~3200–3400 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 115 for the parent compound) and fragmentation patterns should align with predicted structures .
Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Guidance :
- Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC/UV-Vis, tracking urea bond cleavage products (e.g., ammonia release via colorimetric assays) .
- Use kinetic modeling (e.g., first-order decay) to predict shelf-life. Include controls for autohydrolysis .
Advanced Research Questions
Q. What reaction mechanisms explain the role of this compound in multicomponent Biginelli-type reactions?
- Methodological Guidance :
- Mechanistic studies should combine isotopic labeling (e.g., ¹³C or ¹⁵N urea) with DFT calculations to map transition states.
- For example, in reactions with aldehydes and β-ketophosphonates, urea acts as a nucleophile, forming a tetrahedral intermediate. Solvent polarity effects on activation energy can be modeled using Gaussian or ORCA software .
Q. How can researchers resolve contradictions in reported reaction yields when using aliphatic vs. aromatic aldehydes in this compound-based syntheses?
- Methodological Guidance :
- Perform comparative kinetic studies under identical conditions (solvent, temperature, catalyst).
- Analyze steric/electronic effects of aldehydes via Hammett plots or computational descriptors (e.g., LUMO energy of aldehydes).
- Validate purity of starting materials via GC-MS to rule out side reactions .
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Guidance :
- Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., caspases or kinases). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR models can correlate substituent effects (e.g., electron-withdrawing groups on the urea moiety) with bioactivity. Training datasets must include diverse derivatives with experimental IC₅₀ values .
Q. How can researchers design experiments to study the environmental impact of this compound degradation byproducts?
- Methodological Guidance :
- Employ LC-MS/MS to identify metabolites in simulated ecosystems (e.g., soil/water microcosms).
- Assess toxicity using Daphnia magna or algal growth inhibition assays. Compare results with EPA guidelines for biodegradation pathways .
Data Presentation and Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
